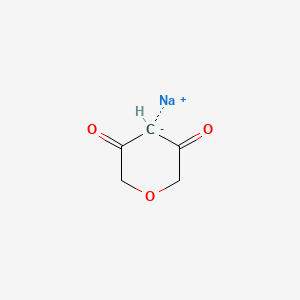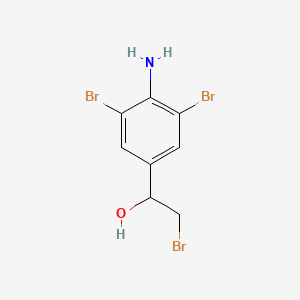
Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is a chemical compound with the CAS Number: 879127-67-0 . It has a molecular weight of 136.08 and its IUPAC name is this compound . It is also known by other synonyms such as 2H-Pyran-3,5(4H,6H)-Dione, Sodium Salt; Sodium Oxane-3,5-Dione .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C5H5O3.Na/c6-4-1-5(7)3-8-2-4;/h1H,2-3H2;/q-1;+1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Hybrid catalysts play a crucial role in the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are key precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been explored for the development of these scaffolds through one-pot multicomponent reactions. This approach highlights the importance of innovative catalysts in creating lead molecules for future research (Parmar, Vala, & Patel, 2023).
Energy Storage Materials
The investigation of the anhydrous molten Na–B–O–H system introduces a new concept for the electrolytic production of sodium borohydride (NaBH4) from sodium metaborate (NaBO2), a process potentially applicable for hydrogen storage materials. This research opens pathways for the cost-effective production of NaBH4, emphasizing the role of molten salt solutions and solid oxide ion electrolytes in sustainable energy solutions (Calabretta & Davis, 2007).
Organic Synthesis Enhancements
The use of organocatalysts in the synthesis of tetrahydrobenzo[b]pyrans, a compound of significant importance in pharmaceuticals, showcases the advances in three-component cyclocondensation processes. This review emphasizes the development of new strategies using organocatalysts for constructing valuable heterocyclic compounds, highlighting the role of green solvents and the design of less toxic reagents in promoting sustainable chemistry practices (Kiyani, 2018).
Environmental and Health Applications
Sodium percarbonate (SPC) has emerged as a potential alternative to liquid hydrogen peroxide for remediating contaminated water/soil due to its eco-friendly and economical features. The review on percarbonate-based advanced oxidation processes (P-AOPs) provides an overview of heterogeneous and homogeneous catalytic processes for degrading emerging contaminants, highlighting the role of SPC in sustainable environmental remediation (Liu et al., 2021).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propiedades
IUPAC Name |
sodium;pyran-4-ide-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5O3.Na/c6-4-1-5(7)3-8-2-4;/h1H,2-3H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHSOBOQRRNIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[CH-]C(=O)CO1.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718864 |
Source


|
| Record name | Sodium 3,5-dioxooxan-4-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879127-67-0 |
Source


|
| Record name | Sodium 3,5-dioxooxan-4-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)


![Methyl 2-[1-(3-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B592009.png)


![(3S)-3-[(tert-Butyloxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopiperidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B592013.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)


![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)